molecular formula C15H20N2O2 B7512115 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone

1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone

Cat. No. B7512115
M. Wt: 260.33 g/mol
InChI Key: VSTZZCPRXZVCMC-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone, also known as DMPE, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DMPE is a member of the piperazine family of compounds, which are widely used in medicinal chemistry due to their diverse pharmacological activities.

Scientific Research Applications

1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the induction of apoptosis in cancer cells. 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone also has some limitations, such as its potential toxicity at high concentrations and its limited bioavailability in vivo.

Future Directions

There are several future directions for research on 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific fields, such as immunology and infectious diseases, and the exploration of its structure-activity relationships to identify more potent and selective analogs. Additionally, the in vivo efficacy and safety of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone need to be further evaluated to determine its potential as a therapeutic agent.

Synthesis Methods

1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone can be synthesized through a multi-step process, starting from 2,4-dimethylbenzoyl chloride and piperazine. The first step involves the reaction of 2,4-dimethylbenzoyl chloride with piperazine in the presence of a base, such as triethylamine, to form 1-(2,4-dimethylbenzoyl)piperazine. The second step involves the reaction of 1-(2,4-dimethylbenzoyl)piperazine with acetyl chloride in the presence of a base to form 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone. The purity of 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone can be improved through recrystallization from a suitable solvent.

properties

IUPAC Name

1-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-4-5-14(12(2)10-11)15(19)17-8-6-16(7-9-17)13(3)18/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTZZCPRXZVCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone

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